3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
Description
BenchChem offers high-quality 3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c21-17-12-3-1-2-4-15(12)29-18(17)19(25)22-20-24-23-16(28-20)10-11-5-6-13-14(9-11)27-8-7-26-13/h1-6,9H,7-8,10H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAGDJBONYKZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Chlorine atom at the 3-position of the benzo[b]thiophene ring.
- 1,3,4-oxadiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin group.
The molecular formula is with a molecular weight of approximately 421.89 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The 1,3,4-oxadiazole scaffold has been shown to possess significant anticancer properties through various mechanisms including:
-
Antimicrobial Properties :
- The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their implications for therapeutic use:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Notable Research Findings
- Anticancer Efficacy : A study demonstrated that derivatives of the oxadiazole scaffold showed enhanced cytotoxicity against breast cancer cell lines when compared to standard chemotherapeutics .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target enzymes involved in cancer metabolism, suggesting a potential for development as a targeted therapy .
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal side effects observed in animal models .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Group
The chlorine atom on the benzo[b]thiophene ring is susceptible to nucleophilic substitution under catalytic conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Aryl-substituted benzo[b]thiophene derivative | 60–75% | |
| CuI, DMEDA, NaN₃, DMSO | Azide-substituted derivative | 55–65% |
Mechanistic Insight :
-
Palladium-catalyzed Suzuki-Miyaura coupling replaces chlorine with aryl/heteroaryl groups (e.g., pyridinyl, thiophenyl) .
-
Azidation via copper-catalyzed cross-coupling introduces an azide group, enabling click chemistry applications .
Hydrolysis of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 12h | 3-Chloro-benzo[b]thiophene-2-carboxylic acid | 85–90% | |
| LiOH, THF/H₂O, RT, 6h | Corresponding carboxylate salt | 75–80% |
Applications :
-
The carboxylic acid intermediate serves as a precursor for esterification or amide bond formation with other pharmacophores .
Functionalization of the 1,3,4-Oxadiazole Ring
The oxadiazole ring participates in alkylation, arylation, and ring-opening reactions.
Key Observations :
-
Suzuki coupling introduces aryl groups at the oxadiazole’s C2 position .
-
Ring-opening with hydrazine generates thiosemicarbazides, useful for synthesizing thiadiazoles .
Oxidation of the Dihydrobenzo[b] dioxin Methylene Group
The methylene group (-CH₂-) linking the oxadiazole and dihydrodioxin moieties can be oxidized to a ketone.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C, 8h | Ketone derivative | 50–55% | |
| CrO₃, AcOH, RT, 24h | Over-oxidized dioxin byproduct | 30–40% |
Challenges :
Electrophilic Substitution on the Dihydrobenzo[b] dioxin Ring
The electron-rich dihydrodioxin ring undergoes nitration and sulfonation.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| HNO₃, TFA, 0°C, 2h | Nitro-dihydrodioxin derivative | 45–50% | |
| ClSO₃H, DCM, RT, 4h | Sulfonated derivative | 60–65% |
Applications :
Knoevenagel Condensation at the Oxadiazole Methylene
The methylene group adjacent to the oxadiazole can undergo condensation with aldehydes.
| Reagents/Conditions | Products | Yield | References |
|---|---|---|---|
| 4-Hydroxybenzaldehyde, piperidine, pyridine | (Z)-Benzylidene-oxadiazole hybrid | 10–15% |
Limitations :
Q & A
Q. What synthetic methodologies are employed to construct the 1,3,4-oxadiazole moiety in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or through coupling reactions. For example:
- General Procedure A (from ): A carboxylic acid (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid) is coupled with an amine (e.g., N,N-dimethylbenzene-1,4-diamine) using EDCI/HOBt, followed by cyclization with phosphorus oxychloride (POCl₃) to form the oxadiazole core. Yield: 27% after column chromatography (dichloromethane/ethyl acetate, 9:1) .
- Cyclization with iodine : describes cyclization of thiosemicarbazides in DMF with iodine and triethylamine, releasing sulfur and forming the oxadiazole. This method is efficient for avoiding byproducts .
Q. How is the benzo[b]thiophene-2-carboxamide core synthesized?
The benzo[b]thiophene core is often prepared via Friedel-Crafts acylation or palladium-catalyzed coupling:
- Method A (): 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid is activated with thionyl chloride (SOCl₂) and coupled with 5-nitrothiazol-2-amine. The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, yielding 48% after purification .
- Alternative route (): Benzoylisothiocyanate is reacted with thiophene derivatives in 1,4-dioxane, followed by cyclization under acidic conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming regiochemistry. For example, in , the benzo[b]thiophene proton signals appear at δ 8.83 (s, 1H) and 7.97 (dd, J = 9.0, 5.1 Hz, 1H), while the oxadiazole methylene protons resonate at δ 2.82–2.64 ppm () .
- HRMS : Used to validate molecular weight (e.g., [M+H]+ = 357.9518 in ) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency?
Microwave irradiation reduces reaction times and enhances yields. demonstrates its utility in forming heterocyclic systems (e.g., quinoxaline derivatives) via DCQX-mediated coupling, achieving completion in 10–15 minutes compared to 12–24 hours under conventional heating .
Q. What strategies address low yields in coupling reactions involving bulky substituents?
- Catalyst optimization : Use of Pd(PPh₃)₄ or CuI for Ullmann-type couplings ().
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates ().
- Protecting groups : Temporarily blocking reactive sites (e.g., -NH₂) with Boc or Fmoc groups minimizes side reactions ().
Q. How should contradictory bioactivity data be analyzed?
Q. What computational methods predict metabolic pathways for this compound?
- Aldehyde oxidase (AO) selectivity : ’s methodology uses docking simulations and molecular dynamics to predict AO-mediated oxidation sites. For example, the dihydrobenzo[d]dioxin group may undergo hydroxylation at C-7 .
- DFT calculations : Assess electron-deficient regions (e.g., oxadiazole ring) prone to nucleophilic attack .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
